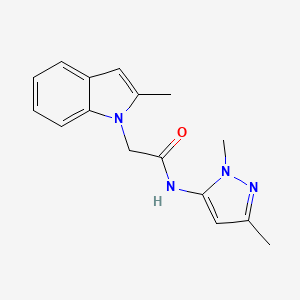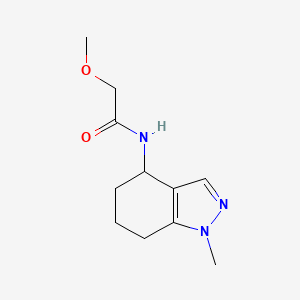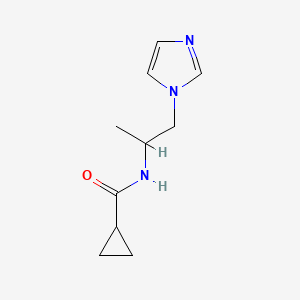
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexylpyridinones and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including pain modulation, inflammation, and cognitive function. By modulating the activity of α7nAChR, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide may exert its therapeutic effects.
Biochemical and Physiological Effects
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in various pain models, including neuropathic pain and inflammatory pain. Moreover, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. These effects are believed to be mediated through the modulation of α7nAChR activity.
实验室实验的优点和局限性
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. Moreover, its potential therapeutic applications make it a promising candidate for drug development. However, there are also some limitations to working with N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. Its synthesis process is complex and requires expertise in organic chemistry. Moreover, its low yield and purity can make it challenging to obtain sufficient quantities for experiments.
未来方向
There are several future directions for research on N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One potential direction is to further elucidate its mechanism of action and its effects on α7nAChR activity. Moreover, it would be interesting to investigate its potential therapeutic applications in various disease models, including chronic pain, anxiety, and depression. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could make N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide a more viable candidate for drug development.
Conclusion
In conclusion, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its mechanism of action is believed to involve the modulation of α7nAChR activity, and it has been shown to have significant effects on pain sensitivity, anxiety, and depression in animal models. While there are some limitations to working with N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, its potential therapeutic applications make it an interesting target for research. Further studies are needed to fully elucidate its mechanism of action and its potential therapeutic benefits.
合成方法
The synthesis of N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to obtain the corresponding oxime. The oxime is then reacted with acetic anhydride to form the corresponding acetoxime, which is further reacted with 2-pyridinecarboxylic acid to obtain N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. The overall yield of the synthesis process is around 15%, and the purity of the compound can be obtained by recrystallization.
科学研究应用
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in various animal models. Moreover, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
属性
IUPAC Name |
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-6-12(9-11)15-13(17)10-16-8-3-2-7-14(16)18/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKCEYCCDXNCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)







![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)